molecular formula C5H9ClN2O B13302142 2-Amino-5-chloropent-4-enamide

2-Amino-5-chloropent-4-enamide

Katalognummer: B13302142
Molekulargewicht: 148.59 g/mol
InChI-Schlüssel: XPTGMNRDJFYGRK-HNQUOIGGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-5-chloropent-4-enamide is an organic compound with the molecular formula C5H9ClN2O It is characterized by the presence of an amino group, a chlorine atom, and an enamide functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-chloropent-4-enamide can be achieved through several methods. One common approach involves the electrophilic activation of amides, followed by N-dehydrogenation. This method employs reagents such as lithium hexamethyldisilazide (LiHMDS) and triflic anhydride, which serve as both the electrophilic activator and the oxidant .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply. Industrial production would likely involve continuous flow processes to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-5-chloropent-4-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the enamide group to an amine.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

2-Amino-5-chloropent-4-enamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the synthesis of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Amino-5-chloropent-4-enamide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Amino-4-chloropent-4-enamide: Similar structure but with a different position of the chlorine atom.

    2-Amino-5-bromopent-4-enamide: Bromine atom instead of chlorine, leading to different reactivity.

    2-Amino-5-fluoropent-4-enamide: Fluorine atom substitution, affecting the compound’s properties.

Uniqueness

2-Amino-5-chloropent-4-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various reactions and form diverse products makes it valuable in multiple research fields.

Eigenschaften

Molekularformel

C5H9ClN2O

Molekulargewicht

148.59 g/mol

IUPAC-Name

(E)-2-amino-5-chloropent-4-enamide

InChI

InChI=1S/C5H9ClN2O/c6-3-1-2-4(7)5(8)9/h1,3-4H,2,7H2,(H2,8,9)/b3-1+

InChI-Schlüssel

XPTGMNRDJFYGRK-HNQUOIGGSA-N

Isomerische SMILES

C(/C=C/Cl)C(C(=O)N)N

Kanonische SMILES

C(C=CCl)C(C(=O)N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.